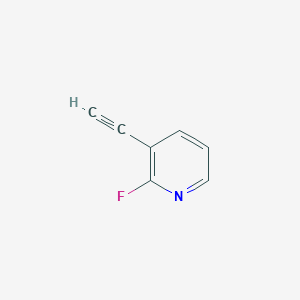

3-Ethynyl-2-fluoropyridine

Beschreibung

Significance of Fluorinated Pyridine Scaffolds in Modern Chemistry

Fluorinated pyridine scaffolds are of paramount importance in contemporary chemistry, particularly in the realm of medicinal chemistry and materials science. mdpi.comrsc.orgrsc.org The incorporation of fluorine into a pyridine ring can dramatically alter the molecule's physicochemical properties. researchgate.net Fluorine's high electronegativity and small atomic radius can influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. researchgate.netresearchgate.net

The pyridine ring itself is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. rsc.orgrsc.org Its presence is noted in over 7,000 existing drug molecules. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be crucial for a compound's biological activity. frontiersin.org When combined with fluorine, the resulting fluorinated pyridine can exhibit enhanced properties, making it a highly desirable motif in the design of novel pharmaceuticals and functional materials. mdpi.comacs.org For instance, fluorinated pyridines are key components in a range of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com

Role of Ethynyl Moieties in Organic Synthesis and Functionalization

The ethynyl group (-C≡CH) is a versatile and highly reactive functional group that plays a crucial role in organic synthesis. clockss.orgmdpi.com Its linear geometry and the high electron density of the triple bond make it a valuable building block for constructing more complex molecular architectures. beilstein-journals.org Alkynes, including those with an ethynyl group, are fundamental in a variety of chemical transformations. mdpi.com

A key application of the ethynyl moiety is in coupling reactions, such as the Sonogashira coupling, which allows for the formation of carbon-carbon bonds. This is a powerful tool for linking different molecular fragments and synthesizing complex organic molecules. The ethynyl group can also participate in cycloaddition reactions, providing access to a wide array of heterocyclic compounds. alfa-chemistry.com Furthermore, the terminal hydrogen of the ethynyl group is weakly acidic and can be removed to form an acetylide, which can then act as a nucleophile in various reactions, further expanding its synthetic utility. researchgate.net The presence of an ethynyl group can also influence the electronic properties and conformational rigidity of a molecule. clockss.org

Overview of Research Trajectories for 3-Ethynyl-2-fluoropyridine

Research concerning this compound has primarily focused on its synthesis and its application as a building block in the creation of more complex heterocyclic structures. A significant research trajectory involves its use in cascade reactions, where the ethynyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), followed by an intramolecular cyclization. rsc.org This methodology allows for the efficient, one-step synthesis of fused heterocyclic systems like indoles and benzofurans. rsc.org

In these reactions, the fluorine atom at the 2-position acts as a good leaving group, while the ethynyl group at the 3-position serves a dual role: it activates the substrate for the initial SNAr reaction and then participates in the subsequent cyclization. rsc.org Studies have explored the scope of this reaction with various nucleophiles, demonstrating the versatility of this compound as a synthetic intermediate. rsc.org The resulting fused heterocycles are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄FN |

| Molecular Weight | 121.11 g/mol |

| Physical Form | Solid |

| InChI Key | JMAMDLBURXEYSM-UHFFFAOYSA-N |

| SMILES String | FC1=NC=CC=C1C#C |

This data is compiled from available chemical supplier information.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, offering mild conditions and broad functional group tolerance. wikipedia.org These methods are particularly crucial for the synthesis of complex heterocyclic systems like this compound.

The most direct and widely employed method for introducing an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For the synthesis of this compound, the reaction would involve a 3-halo-2-fluoropyridine precursor (where the halogen is typically I or Br) and a suitable alkyne, such as trimethylsilylacetylene, which is often followed by a desilylation step.

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The optimization of these parameters is critical to achieve high yields, especially when dealing with electron-deficient heteroaromatic substrates like fluoropyridines.

Catalytic Systems : Palladium sources such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(CF₃COO)₂ are commonly used. scirp.org The choice of palladium precursor can significantly influence reaction outcomes. For instance, studies on related aminobromopyridines have shown that Pd(CF₃COO)₂ can be highly effective. scirp.org Copper(I) iodide (CuI) is the conventional co-catalyst, facilitating the formation of a copper acetylide intermediate. wikipedia.org

Ligands : Phosphine ligands are crucial for stabilizing the palladium(0) active species. Triphenylphosphine (PPh₃) is a standard choice, but more electron-rich and bulky ligands can sometimes improve catalytic activity for challenging substrates. scirp.orgcore.ac.uk

Bases : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. scirp.orgsoton.ac.uk Inorganic bases like K₂CO₃ have also been shown to be effective, sometimes in alcoholic solvents at room temperature. rsc.org

Solvents : The reaction is often performed in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or amine bases themselves. scirp.org The choice of solvent can affect catalyst solubility and reaction rates.

The following interactive table illustrates a typical optimization process for a Sonogashira reaction, adapted from findings on similar pyridine systems. scirp.org

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Et₃N | DMF | 100 | 65 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 78 |

| 3 | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 100 | 85 |

| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 92 |

| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | K₂CO₃ | DMF | 100 | 75 |

| 6 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | THF | 80 | 81 |

Reaction conditions modeled for the coupling of 3-bromo-2-fluoropyridine with a terminal alkyne in the presence of CuI.

The success of the Sonogashira coupling is also dependent on the nature of the substrates. For the synthesis of this compound, the key precursor is a 3-halo-2-fluoropyridine. The reactivity of the halide follows the general trend: I > Br > Cl > F. wikipedia.org Therefore, 3-iodo-2-fluoropyridine or 3-bromo-2-fluoropyridine are the most common starting materials.

The scope of the alkyne coupling partner is generally broad. Research on the synthesis of related 6-alkynyl-3-fluoro-2-cyanopyridines demonstrated that a wide variety of terminal alkynes bearing different functional groups can be successfully coupled. soton.ac.uk This tolerance allows for the direct installation of complex side chains.

The table below showcases the scope of Sonogashira coupling with various terminal alkynes on a model fluoropyridine substrate, highlighting the versatility of this method. scirp.orgsoton.ac.uk

| Entry | Alkyne Partner | Product Structure | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | F-Py-C≡C-Ph | 94 |

| 2 | 1-Ethynyl-4-ethylbenzene | F-Py-C≡C-(p-Et-Ph) | 93 |

| 3 | 3,3-Dimethyl-1-butyne | F-Py-C≡C-tBu | 85 |

| 4 | Propargyl alcohol | F-Py-C≡C-CH₂OH | 90 |

| 5 | Trimethylsilylacetylene | F-Py-C≡C-TMS | 95 |

F-Py represents the 2-fluoropyridin-3-yl core. Yields are based on reported data for analogous systems.

Once this compound is synthesized, it can serve as a platform for further elaboration. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is a powerful tool for this purpose. libretexts.org While the ethynyl group itself is not typically a substrate for Suzuki coupling, other positions on the pyridine ring can be functionalized. For example, if one starts with a dihalogenated precursor like 3-bromo-5-iodo-2-fluoropyridine, a selective Sonogashira reaction can be performed at the more reactive C-I bond, followed by a Suzuki-Miyaura coupling at the C-Br bond to introduce an aryl or alkyl group.

The development of efficient catalysts for the Suzuki-Miyaura coupling of challenging 2-pyridyl nucleophiles has been a significant area of research. nih.gov Catalyst systems based on Pd₂(dba)₃ and sterically hindered, electron-rich phosphine ligands are often highly effective. nih.gov The use of N-methyliminodiacetic acid (MIDA) boronates has also emerged as a strategy to handle unstable boronic acids and perform iterative couplings under mild conditions.

The Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, represents another strategy for functionalizing the fluoropyridine core. acs.org While it can be used to append vinyl groups to the pyridine ring, studies have shown that monodentate pyridine ligands like 2-fluoropyridine can sometimes lead to low yields in certain Heck reactions, suggesting that careful catalyst and ligand selection is paramount. nih.govrsc.org Bidentate nitrogen ligands often provide improved results in such systems. nih.govrsc.org

Other palladium-catalyzed cross-coupling reactions, such as Hiyama (using organosilicon reagents) and Negishi (using organozinc reagents), offer alternative pathways for C-C bond formation on the fluoropyridine scaffold. acs.orgorganic-chemistry.org The choice of reaction often depends on the desired functionality and the availability of the requisite organometallic reagent.

Ligand design is of paramount importance in palladium-catalyzed cross-coupling reactions, as the ligand directly influences the reactivity, stability, and selectivity of the catalyst. nih.govnih.gov For electron-deficient substrates like 2-fluoropyridines, the oxidative addition of the C-X bond to the Pd(0) center can be challenging.

To overcome this, ligands that are both sterically bulky and highly electron-donating are often required. ua.edu This combination promotes the formation of a coordinatively unsaturated, electron-rich Pd(0) species that is more reactive in the oxidative addition step. Examples of such ligands include:

Bulky Trialkylphosphines : Ligands like trineopentylphosphine (TNpP) have shown high efficacy in couplings involving sterically demanding substrates. ua.edu

Biaryl Phosphines : Ligands developed by the Buchwald group (e.g., SPhos, XPhos) are widely used for challenging cross-couplings of heteroaryl halides. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful alternatives to phosphine ligands, offering strong σ-donation and good thermal stability.

The interplay between the ligand, substrate, and palladium center is intricate. Matching the ligand to a specific substrate class is key to developing broadly applicable and efficient synthetic methods. nih.gov For 2-fluoropyridine derivatives, ligands that can promote efficient reductive elimination while preventing side reactions are crucial for successful functionalization. researchgate.net

Sonogashira Coupling for Ethynyl Introduction

Metal-Free Synthetic Approaches

The development of metal-free synthetic methods is a key focus in modern organic chemistry, aiming to reduce costs, toxicity, and environmental impact associated with transition-metal catalysts. Several innovative metal-free approaches have been successfully applied to the synthesis of this compound and its analogs.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org The fluorine atom in 2-fluoropyridines is an excellent leaving group for SNAr reactions, often showing higher reactivity than other halogens like chlorine. nih.gov

The ethynyl group at the 3-position of the pyridine ring plays a dual role in facilitating SNAr reactions. It acts as an electron-withdrawing group, activating the substrate for nucleophilic attack, and can also participate in subsequent cyclization reactions. rsc.org This acetylene-activated SNAr approach allows for the synthesis of various heterocyclic structures in a single step. rsc.org

For instance, the reaction of this compound with nucleophiles like p-toluidine or acetamide can lead to the formation of indole derivatives. rsc.org The reaction proceeds through an initial SNAr substitution of the fluorine atom, followed by an intramolecular 5-endo-dig cyclization onto the acetylene moiety. rsc.org This cascade sequence provides a direct route to functionalized indoles and benzofurans. rsc.orgresearchgate.net

Table 1: Examples of Acetylene-Activated SNAr Reactions

| Electrophile | Nucleophile | Product | Yield (%) |

| This compound | p-Toluidine | N-(p-tolyl)-3-ethynylpyridin-2-amine | Moderate to High rsc.org |

| This compound | Acetamide | N-acetyl-3-ethynylpyridin-2-amine | Moderate to High rsc.org |

| 2-Fluoro-arylacetylenes | Hydroxide | Benzofuran derivatives | Moderate to High rsc.org |

Data sourced from multiple examples within the cited literature.

This methodology is advantageous as it avoids the use of transition metals and can tolerate other halogens, providing opportunities for further functionalization. rsc.org

Recent advancements have shown that organic superbases, such as t-Bu-P4, can efficiently catalyze concerted SNAr reactions of aryl fluorides, including those that are not strongly activated by electron-withdrawing groups. acs.orgnih.govnih.gov This catalytic system operates through a dual activation mechanism, where the superbase activates both the aryl fluoride and the nucleophile. acs.orgnih.govnih.gov

This approach expands the scope of SNAr reactions to include electron-neutral and even electron-rich aryl fluorides, which are typically unreactive under classical SNAr conditions. acs.orgnih.govresearchgate.net The use of superbases like KOH in DMSO has also been shown to promote the substitution of fluoroarenes with a variety of nucleophiles, including alcohols, phenols, and amines. researchgate.net These reactions offer excellent functional group tolerance and can be applied to the late-stage functionalization of complex molecules. acs.orgnih.gov

Table 2: Superbase-Catalyzed SNAr of Fluoroarenes

| Aryl Fluoride | Nucleophile | Superbase | Product | Yield (%) |

| 2-Fluoropyridine | Alkyl Cyanide | t-Bu-P4 | Substituted Pyridine | High acs.org |

| 3-Fluoropyridine | Alkyl Cyanide | t-Bu-P4 | Substituted Pyridine | High acs.org |

| Fluoroarenes | Alcohols, Phenols | KOH/DMSO | Aryl Ethers, Phenols | Moderate to Good researchgate.net |

Data represents a general scope of reactions discussed in the cited sources.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. epfl.chbeilstein-journals.org These reactions are characterized by their atom economy, operational simplicity, and ability to generate diverse molecular libraries. beilstein-journals.org

While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles of MCRs are applied to synthesize related pyridine and fused pyridine structures. researchgate.net For instance, a four-component reaction can be employed to construct the pyridine framework from simple acyclic precursors, followed by elimination steps. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an α-amino-heterocycle, an aldehyde, and an isocyanide, is another example of an MCR that produces aza-bicyclic systems. beilstein-journals.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing ring systems in a single step. numberanalytics.com Among these, [3+2] cycloadditions, or 1,3-dipolar cycloadditions, are particularly useful for synthesizing five-membered heterocyclic rings. numberanalytics.com The ethynyl group of this compound makes it a suitable dipolarophile for such reactions. numberanalytics.com

A notable example is the azide-alkyne cycloaddition, a "click chemistry" reaction that selectively produces 1,2,3-triazoles. organic-chemistry.org While the thermal version can lead to regioisomeric mixtures, the copper-catalyzed variant (CuAAC) is highly regioselective for the 1,4-disubstituted product, and the ruthenium-catalyzed version (RuAAC) yields the 1,5-disubstituted regioisomer. organic-chemistry.org These reactions are highly efficient and tolerate a wide range of functional groups.

Another relevant strategy involves a [2+1]/[3+2]-cycloaddition sequence. For instance, the reaction of a terminal alkyne with a difluorocarbene source and a diazo compound can produce highly functionalized 5-fluoropyridazines without the need to isolate intermediates. acs.org This demonstrates the potential of using cycloaddition strategies to build complex fluorinated heterocycles from simple precursors. acs.org

Functionalization and Derivatization Strategies

Once synthesized, this compound can be further modified to create a diverse range of derivatives. The presence of the fluorine atom and the ethynyl group provides two reactive sites for functionalization.

The fluorine at the 2-position can be displaced by various nucleophiles (N, O, S, and C-based) through SNAr reactions, as discussed previously. nih.govchemrxiv.org This allows for the introduction of a wide array of functional groups. For example, treatment of N-(1-ethoxyvinyl)-2-fluoropyridinium salts with alcohols or amines leads to the corresponding 2-alkoxy or 2-amino pyridinium derivatives. chemrxiv.org

The ethynyl group is also highly versatile. It can participate in various reactions, including:

Coupling Reactions: Such as the Sonogashira coupling, to extend the carbon chain.

Cycloaddition Reactions: As seen in the formation of triazoles. organic-chemistry.org

Addition Reactions: To introduce new functionalities across the triple bond.

This dual reactivity allows for a "functionalized congener" approach, where different functionalities can be systematically introduced at either the C2 position (via SNAr) or the C3-ethynyl group to explore structure-activity relationships, particularly in the design of ligands for G protein-coupled receptors (GPCRs). nih.gov The ability to selectively functionalize the pyridine ring at different positions is crucial for creating complex and biologically active molecules. acs.orgnih.gov

Eigenschaften

IUPAC Name |

3-ethynyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAMDLBURXEYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719412 | |

| Record name | 3-Ethynyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933768-06-0 | |

| Record name | 3-Ethynyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3-ethynyl-2-fluoropyridine

Investigation of Nucleophilic Attack on the Pyridine Ring

Nucleophilic Aromatic Substitution (NAS) is a key reaction class for electron-poor aromatic systems like substituted pyridines. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

In 3-ethynyl-2-fluoropyridine, both the ethynyl and fluoro substituents activate the pyridine ring for nucleophilic attack. The fluorine atom, being highly electronegative, activates the C2 position for substitution and serves as an excellent leaving group. wikipedia.orgrsc.org The ethynyl group further activates the ring through its electron-withdrawing character.

A notable application of this reactivity is in cascade reactions, where an initial Nucleophilic Aromatic Substitution (SNAr) is followed by an intramolecular cyclization. The ethynyl group, in this context, plays a dual role: first as an activating group for the initial SNAr step, and second as an electrophilic trap for the tethered nucleophile in the subsequent cyclization. rsc.org This strategy has been employed to synthesize complex heterocyclic structures. For instance, the reaction with various nucleophiles can lead to the formation of fused ring systems, with the reaction conditions influencing the yield and product distribution. rsc.org

Table 1: Synthesis of Fused Heterocycles via SNAr/Intramolecular Cyclization of 2-Fluoro-arylacetylenes rsc.org

This table illustrates the reactivity of 2-fluoro-arylacetylenes, including pyridine derivatives, with different nucleophiles in a cascade reaction. The data is representative of the principles applicable to this compound.

| Electrophile (Arylacetylene) | Nucleophile | Product | Yield (%) |

| 1-fluoro-2-(phenylethynyl)benzene | p-toluidine | 1-phenyl-5-methyl-1H-indole | 95 |

| 1-fluoro-2-(phenylethynyl)benzene | Hydroxide | 2-phenylbenzofuran | 99 |

| 1-fluoro-2-(phenylethynyl)benzene | Acetamide | N-(2-phenyl-1H-indol-1-yl)acetamide | 59 |

| This compound | Hydroxide | furopyridine derivative | Moderate to High |

Note: Specific yield for this compound with hydroxide was not provided in the source but described as successful.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally disfavored compared to benzene. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring, deactivating it towards attack by electrophiles, in a manner similar to a nitro group in nitrobenzene. wikipedia.org

Should an EAS reaction occur, the directing effects of the substituents would determine the position of substitution. Halogens are known to be ortho- and para-directing deactivators. libretexts.org The pyridine nitrogen directs incoming electrophiles primarily to the C3 and C5 positions. The interplay of these directing effects in this compound would likely lead to complex product mixtures under harsh reaction conditions, with substitution anticipated at the C5 position, which is para to the fluorine and meta to the ethynyl group.

Mechanisms of Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental transformations in modern organic synthesis. acs.org The general mechanism for reactions like the Suzuki or Sonogashira coupling involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition : The active Pd(0) catalyst inserts into a carbon-halide or carbon-triflate bond of one of the coupling partners, forming a Pd(II) complex.

Transmetalation : A second coupling partner, typically an organometallic reagent (like an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling), transfers its organic group to the Pd(II) complex.

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

In the context of this compound, the molecule can participate in cross-coupling reactions primarily through its terminal alkyne. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a key reaction pathway. ambeed.com In this reaction, this compound would provide the alkyne component. The mechanism involves the formation of a copper(I) acetylide in situ, which then undergoes transmetalation with the Pd(II)-aryl complex. soton.ac.uk

While the C-F bond is generally robust, C-F bond activation in cross-coupling is an emerging field. rsc.org However, in standard palladium-catalyzed reactions, C-Br or C-I bonds are significantly more reactive and would be the preferred sites for oxidative addition over a C-F bond on a pyridine ring. arkat-usa.org

Reaction Pathways Involving the Ethynyl Moiety

The ethynyl group is a highly versatile functional group that can undergo a wide range of chemical transformations.

Addition Reactions : The triple bond can react with electrophiles such as hydrogen halides. A study on the hydrohalogenation of 2-ethynylpyridine demonstrated that the reaction proceeds via protonation of the pyridine nitrogen. This forms a pyridinium salt, which greatly enhances the electrophilicity of the ethynyl group, facilitating the nucleophilic attack of the halide counteranion to yield a vinyl halide. acs.org

Hydrogenation : The alkyne can be selectively reduced to the corresponding alkene or fully saturated to the alkane using catalytic hydrogenation. ambeed.com

Cyclization Reactions : As mentioned in section 3.1, the ethynyl group can act as an intramolecular electrophile. Following an initial SNAr at the C2 position, the newly introduced nucleophile can attack the proximal alkyne in a 5-endo-dig cyclization to create fused bicyclic systems. rsc.org

Sonogashira Coupling : The terminal proton of the ethynyl group is acidic and can be removed to form a metal acetylide, which is a key intermediate in Sonogashira cross-coupling reactions to form disubstituted alkynes. ambeed.com

Nucleophilic Addition : Strong nucleophiles like organolithium or Grignard reagents can add across the triple bond. ambeed.com

Table 2: Representative Reactions of the Ethynyl Group in Ethynylpyridines

| Reaction Type | Reagents | Product Type | Reference |

| Hydrohalogenation | Hydrochloric Acid (HCl) | 2-(2-chloroethenyl)pyridine derivative | acs.org |

| Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst, Base | Aryl-substituted ethynylpyridine | soton.ac.uk, ambeed.com |

| Intramolecular Cyclization | Nucleophile (e.g., OH⁻), then heat | Fused furopyridine system | rsc.org |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Ethylenylpyridine or Ethylpyridine | ambeed.com |

Influence of Fluorine Atom on Reactivity and Selectivity

The fluorine atom at the C2 position exerts a profound influence on the reactivity and selectivity of this compound through a combination of inductive and resonance effects.

Activation towards Nucleophilic Attack : The primary effect of the fluorine atom is its strong electron-withdrawing inductive effect. This effect lowers the electron density of the pyridine ring, particularly at the ortho (C2) and para (C4, C6) positions, making the ring highly susceptible to nucleophilic aromatic substitution. arkat-usa.orgrsc.org

Leaving Group Ability : Fluorine is an excellent leaving group in many SNAr reactions, often showing enhanced reactivity compared to other halogens. rsc.org It is considered the best halogen leaving group for substitutions involving organolithium compounds. wikipedia.org

Modulation of Electronic Properties : The introduction of fluorine atoms to an aromatic ring leads to a stabilization of the molecule's π-system orbitals. nih.gov This can increase the molecule's thermal stability and resistance to certain reactions. nih.gov

Directing Group in Metallation : The fluorine atom can influence the regioselectivity of lithiation reactions, directing organolithium bases to adjacent positions.

C-F Bond Activation : While generally strong, the C-F bond can be cleaved under specific transition-metal-free conditions, for example, using strong bases or Lewis acids, opening up alternative functionalization pathways. scispace.com

Computational and Theoretical Studies on 3-ethynyl-2-fluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods model the electronic structure of a molecule to derive its geometry, energy, and various other chemical properties.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations can elucidate the electronic structure, reactivity, and spectral behavior of pyridine derivatives. For instance, studies on related molecules like 2-fluoropyridine and 3-fluoropyridine using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to analyze their reactivity.

A key aspect of reactivity analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For example, a comparative analysis of fluoropyridine derivatives showed that substitutions significantly influence this gap, with a smaller gap indicating higher reactivity.

In the case of 3-Ethynyl-2-fluoropyridine, the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the π-system of the ethynyl group, would be expected to create a unique electronic distribution. DFT calculations are adept at modeling these effects. Natural Population Analysis (NPA) derived from DFT calculations can reveal the partial charges on each atom, offering insights into the molecule's electrophilic and nucleophilic sites. The ethynyl group's terminal carbon, for instance, can be analyzed for its electrophilicity, which is a predictor of its susceptibility to nucleophilic attack, a principle used to guide the discovery of new chemoselective electrophiles.

Table 1: Calculated Electronic Properties of Related Fluoropyridine Derivatives (DFT/B3LYP/6-311g++) Note: Data presented is for analogue compounds to illustrate the type of information generated from DFT studies, as specific data for this compound is not available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 6-Fluoropyridine-3-amine | -5.79 | -0.65 | 5.14 |

| Pyridine | -6.74 | -0.37 | 6.37 |

This data, derived from a study on pyridine derivatives, illustrates how DFT quantifies electronic properties. 6-Fluoropyridine-3-amine was noted for having the lowest HOMO-LUMO gap among the studied derivatives, indicating higher reactivity.

Ab initio calculations, which are based on first principles without empirical parameters, are highly reliable for determining molecular geometry and predicting vibrational spectra. Methods like Møller-Plesset perturbation theory (MP2) with correlation-consistent basis sets (e.g., cc-pVTZ) are used to compute optimized molecular structures.

For related molecules like 2-fluoropyridine and 3-fluoropyridine, ab initio and DFT calculations have been used to determine their geometric parameters (bond lengths and angles). The results show excellent agreement with experimental data where available. Such studies have revealed that halogen substitution on the pyridine ring can cause specific structural changes, such as the shortening of the N–C(2) bond in 2-halopyridines. For this compound, calculations would similarly predict the planarity of the pyridine ring and the linear geometry of the ethynyl substituent.

Vibrational analysis is another key output of these calculations. The computed harmonic vibrational frequencies, when appropriately scaled, can be used to assign experimental infrared (IR) and Raman spectra. Studies on 2- and 3-fluoropyridine have demonstrated that the calculated vibrational frequencies match the experimental spectra extremely well, allowing for a confident assignment of vibrational modes, including the characteristic C-F bond stretching frequency.

Table 2: Selected Optimized Geometric Parameters of 2-Fluoropyridine and 3-Fluoropyridine Note: This table presents calculated data for analogue compounds to demonstrate the outputs of ab initio calculations.

| Parameter | 2-Fluoropyridine (MP2/cc-pVTZ) | 3-Fluoropyridine (MP2/cc-pVTZ) |

| Bond Lengths (Å) | ||

| C(2)-F | 1.349 | - |

| C(3)-F | - | 1.353 |

| N(1)-C(2) | 1.332 | 1.336 |

| C(2)-C(3) | 1.385 | 1.384 |

| Bond Angles (deg) | ||

| N(1)-C(2)-C(3) | 123.5 | 124.1 |

| F-C(2)-N(1) | 115.6 | - |

| F-C(3)-C(2) | - | 118.8 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations provide static pictures of molecular properties, MD simulations offer a view of the dynamic evolution of a system. This technique could be applied to this compound to understand its behavior in different environments, such as in solution or interacting with a biological macromolecule.

An MD simulation would involve placing the molecule in a simulated box, often filled with solvent molecules like water. The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated to trace the trajectories of the atoms. This allows for the study of phenomena such as solvation, conformational changes, and transport properties. For instance, MD simulations have been employed to assess protein-ligand interactions and the deformability of amino acid residues upon binding of pyridine derivatives. Although no specific MD studies on this compound are available, the methodology is well-suited to explore its interactions and dynamic behavior in condensed phases.

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a relatively rigid molecule like this compound, the primary conformational degree of freedom is the rotation around the single bond connecting the ethynyl group to the pyridine ring. However, due to the sp-hybridization of the ethynyl carbon and the sp2-hybridization of the ring carbon, this rotation has a very low energy barrier, and the molecule is effectively planar.

The more significant aspect of its spatial properties lies in its intermolecular interactions. The fluorine atom, the nitrogen atom, and the ethynyl group are all capable of participating in non-covalent interactions. The nitrogen atom is a strong hydrogen bond acceptor. Studies on the hydration of 2-fluoropyridine, a closely related molecule, have provided detailed insights into these interactions. Using pulsed jet Fourier transform microwave spectroscopy combined with ab initio calculations, it was shown that the 2-fluoropyridine-water complex is stabilized by a primary O−H···N hydrogen bond and a secondary C−H···O weak hydrogen bond, with the water molecule acting as both a proton donor and acceptor. This forms a planar, cyclic structure. Such findings strongly suggest that this compound would engage in similar strong hydrogen bonding at the pyridine nitrogen. The ethynyl group's acidic hydrogen could also act as a hydrogen bond donor, and its π-system could participate in π-stacking or π-hydrogen bond interactions.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds. As mentioned in section 4.1.2, the vibrational frequencies calculated using DFT and ab initio methods correspond to the peaks observed in IR and Raman spectra. The excellent agreement found for 2- and 3-fluoropyridine between calculated and experimental spectra allows for a reliable prediction of the vibrational spectrum of this compound. Key predicted features would include the C≡C stretch of the ethynyl group, the C-F stretch, and various pyridine ring vibrations.

Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. These calculations provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra that can be compared with experimental data to confirm the molecular structure. The electronic environment of each nucleus, which determines its chemical shift, is accurately modeled by these quantum chemical methods.

Applications of 3-ethynyl-2-fluoropyridine in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Molecules

The unique structure of 3-Ethynyl-2-fluoropyridine, featuring a reactive ethynyl group, a fluorine atom, and a pyridine ring, makes it a versatile scaffold for the synthesis of novel bioactive compounds. bldpharm.com

Pyridine-Based Scaffolds in Pharmaceutical Agents

The pyridine ring is a privileged scaffold in medicinal chemistry, found in over 7000 approved drugs. rsc.org Its presence is associated with a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and bioavailability. mdpi.comenpress-publisher.com The adaptability of the pyridine ring allows for extensive structural modifications, making it a frequent choice for the core of new therapeutic agents. enpress-publisher.com

Impact of Fluorine on Pharmacological Properties and Bioavailability

The introduction of fluorine into a drug candidate can profoundly influence its pharmacological profile. researchgate.net Fluorine's high electronegativity and small size can alter the electronic properties of a molecule, which can lead to enhanced binding affinity to target proteins. researchgate.netnumberanalytics.com One of the most significant benefits of fluorination is the increased metabolic stability of a compound. nih.govbenthamscience.com The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes, which can prolong the drug's half-life in the body. nih.gov Furthermore, the strategic placement of fluorine atoms can block sites of metabolic oxidation. mdpi.com Fluorination can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. researchgate.netnih.gov

Role as a Key Intermediate in Drug Synthesis

A chemical intermediate is a substance produced during the conversion of a reactant to a product. dapinpharma.com this compound serves as a valuable intermediate in the synthesis of more complex molecules due to its reactive ethynyl group. This group can participate in various chemical reactions, such as cycloadditions and coupling reactions, allowing for the construction of diverse molecular architectures. bldpharm.com For instance, the ethynyl group can be readily transformed into other functional groups, providing a handle for further synthetic modifications. The presence of the fluorine atom and the pyridine nitrogen also allows for directed chemical transformations on the aromatic ring.

Development of Enzyme Inhibitors and Modulators

The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors. The pyridine ring can mimic the structure of natural enzyme substrates or cofactors, while the ethynyl and fluoro groups can be tailored to interact with specific residues in the active site of an enzyme.

For example, derivatives of fluorinated pyridines have been investigated as inhibitors for various enzymes. While direct studies on this compound as an enzyme inhibitor are not extensively documented in the provided search results, related compounds show promise. For instance, boronic acid derivatives of ethynyl-fluoropyridines are noted for their potential as enzyme inhibitors, particularly for serine proteases. Also, various fluorinated pyridine compounds have been explored for their inhibitory activity against a range of enzymes.

A patent application describes heteroaryl compounds, including those with pyridine structures, as inhibitors of the SUMO-activating enzyme (SAE), which is implicated in proliferative, inflammatory, cardiovascular, and neurodegenerative diseases. google.com This highlights the potential of pyridine-based compounds in the development of novel enzyme-targeted therapies.

Applications in Radiolabeling and Imaging Agents

The development of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a critical area of research for diagnosing and monitoring diseases. Fluorine-18 is a preferred radionuclide for PET due to its favorable decay characteristics. uchicago.edu The synthesis of PET imaging agents often involves the incorporation of a fluorine-18 atom into a biologically active molecule.

This compound can be a precursor for creating such imaging agents. The ethynyl group is particularly useful as it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for the efficient attachment of the radiolabel or for linking the pyridine moiety to a larger biomolecule. nih.gov

Research has shown that fluorinated pyridine derivatives can be used to create high-affinity PET ligands. For example, fluorinated derivatives of a known metabotropic glutamate receptor 5 (mGluR5) antagonist were synthesized and evaluated, with one high-affinity analogue being radiolabeled with fluorine-18. acs.org Additionally, 2-fluoropyridine compounds have been used as prosthetic groups for the fluorine-18 labeling of bombesin analogues for imaging gastrin-releasing peptide receptors. researchgate.net The development of PET imaging agents for neurological disorders also utilizes radiolabeled compounds that can bind to targets like tau proteins and β-amyloid peptides. google.com

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes for fluorinated organic compounds is a key focus of modern chemistry. For 3-ethynyl-2-fluoropyridine and related molecules, future research will likely prioritize methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the application of electrochemical synthesis . This technique can offer a more sustainable pathway for creating fluorinated alkynes, often proceeding with high efficiency (80-90%) and without the need for organic solvents. alfa-chemistry.com It has the potential to unlock access to a range of fluorinated alkynes that are challenging to produce through conventional chemical processes. alfa-chemistry.com

Another area of development is the use of water as a sustainable reaction solvent . rsc.org Research has shown that for certain reactions involving related structures, water or a mixture of water and dimethyl sulfoxide (DMSO) can be employed, particularly in nucleophilic aromatic substitution (SNAr) reactions activated by an acetylene group. rsc.org This approach avoids the use of volatile organic solvents and aligns with the principles of green chemistry.

Furthermore, exploring microwave-assisted synthesis presents an opportunity for more efficient and rapid production. nih.gov This method has been recognized as a green chemistry tool and has demonstrated advantages in various organic syntheses, suggesting its potential applicability to the synthesis of this compound derivatives. nih.gov

Table 1: Comparison of Potential Green Synthesis Approaches

| Synthesis Approach | Key Features & Potential Advantages | Relevant Findings for Related Compounds |

| Electrochemical Synthesis | High efficiency, avoids organic solvents, minimal residue. alfa-chemistry.com | Enables access to fluorinated alkynes not accessible by conventional methods. alfa-chemistry.com |

| Water as a Solvent | Sustainable, reduces reliance on volatile organic compounds. rsc.org | Effective for SNAr/cyclization reactions of similar acetylene-activated compounds. rsc.org |

| Microwave-Assisted Synthesis | Increased reaction rates, reduced energy consumption. nih.gov | Proven as an efficient methodology for synthesizing other pyridine derivatives. nih.gov |

Advanced Materials Science Applications

The distinct electronic properties and reactive nature of this compound make it a compelling building block for advanced materials. bldpharm.com The ethynyl group provides a site for polymerization and cross-linking, while the fluorine atom can enhance properties like metabolic stability and electronic performance.

Future research is expected to explore its incorporation into:

Conductive Polymers: The ethynyl group is well-suited for creating cross-linked polymer networks, which could lead to the development of novel conductive materials.

Organic Electronics: Fluorinated materials are of increasing importance in electronic components. alfa-chemistry.comalfa-chemistry.com The specific electronic characteristics imparted by the fluorine and ethynyl functionalities could be harnessed for applications in organic light-emitting diodes (OLEDs), field-effect transistors, and other electronic devices. alfa-chemistry.com

Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the ethynyl group offer potential coordination sites for metal ions, suggesting that this compound could serve as a ligand in the construction of MOFs with tailored properties for gas storage, separation, or catalysis.

Expansion of Biological Applications

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.com The introduction of fluorine and an ethynyl group can significantly modulate a molecule's biological activity, metabolic stability, and binding affinity to protein targets.

Future research into the biological applications of this compound and its derivatives is likely to focus on:

Kinase Inhibitors: The structural motifs present in this compound are found in molecules that target kinases, a class of enzymes often implicated in cancer and other diseases.

PROTACs (Proteolysis Targeting Chimeras): The ethynyl group's compatibility with "click chemistry" makes it a valuable handle for constructing PROTACs, which are designed to selectively degrade target proteins.

Neurological Disorders: Derivatives of fluorinated pyridines have been investigated as potential imaging agents for metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various brain disorders. acs.org This suggests a potential avenue for developing new central nervous system (CNS) active compounds.

Antimicrobial Agents: Research on analogous fluorinated pyridine compounds has shown significant antimicrobial effects, indicating a potential line of investigation for developing new antibiotics.

Table 2: Potential Biological Research Areas for this compound Derivatives

| Research Area | Rationale | Potential Application |

| Oncology | Kinase inhibition and PROTAC development. | Development of new anti-cancer therapeutics. |

| Neuroscience | Targeting CNS receptors like mGluR5. acs.org | Imaging agents and treatments for neurological disorders. acs.org |

| Infectious Diseases | Observed antimicrobial activity in similar compounds. | Development of novel antibiotics. |

| Chemical Biology | Use as chemical probes for studying enzyme binding. | Elucidating biological pathways and target validation. |

Development of Novel Catalytic Systems

The structural features of this compound also make it an intriguing candidate for use in the development of new catalytic systems.

Ligand Development: The pyridine nitrogen atom can coordinate to transition metals, making this compound a potential ligand in homogeneous catalysis. The electronic properties of the ligand, influenced by the fluorine and ethynyl groups, could be used to tune the reactivity and selectivity of a metal catalyst. For instance, electron-deficient pyridine ligands like 2-fluoropyridine have been shown to be effective in certain palladium-catalyzed C-H activation reactions. acs.org

Catalyst Support: The ethynyl group could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst with improved stability and recyclability.

Organocatalysis: While less explored, the potential for the pyridine nitrogen to act as a basic site or for the molecule to participate in other non-covalent interactions could be investigated in the context of organocatalysis.

The ongoing exploration into the synthesis and reactivity of fluorinated compounds will undoubtedly lead to the discovery of new catalytic systems where molecules like this compound play a central role, either as a ligand, a substrate for generating other valuable structures, or as a catalyst itself. rsc.orgnih.gov

Q & A

Q. How do electronic effects of fluorine and ethynyl groups influence the photophysical properties of pyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.